molecular formula C20H21Cl3FN3O B14182773 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide CAS No. 923024-89-9

4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide

Cat. No.: B14182773
CAS No.: 923024-89-9
M. Wt: 444.8 g/mol
InChI Key: BBPPNEXSUKQFCZ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a butanamide chain linked to a 3,4,5-trichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile in the presence of a base such as potassium carbonate.

    Amidation Reaction: The nitrile intermediate is then subjected to an amidation reaction with 3,4,5-trichlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition affects nucleotide synthesis and adenosine regulation, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is unique due to its specific combination of fluorophenyl and trichlorophenyl groups, which confer distinct chemical and biological properties. Its selective inhibition of ENT2 over ENT1 is particularly noteworthy .

Properties

CAS No.

923024-89-9

Molecular Formula

C20H21Cl3FN3O

Molecular Weight

444.8 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide

InChI

InChI=1S/C20H21Cl3FN3O/c21-15-12-14(13-16(22)20(15)23)25-19(28)6-3-7-26-8-10-27(11-9-26)18-5-2-1-4-17(18)24/h1-2,4-5,12-13H,3,6-11H2,(H,25,28)

InChI Key

BBPPNEXSUKQFCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=CC=C3F

Origin of Product

United States

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